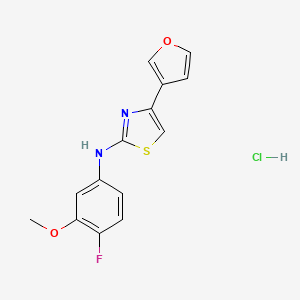![molecular formula C20H12N2O4 B2355430 6-(3-Nitrophenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 100264-64-0](/img/structure/B2355430.png)
6-(3-Nitrophenyl)benzo[d][2]benzazepine-5,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Nitrophenyl)benzo[d][2]benzazepine-5,7-dione, commonly known as NBBD, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzo[d][2]benzazepine derivatives, which have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Benzazepin-2-ones : Benzazepin-2-ones, closely related to 6-(3-Nitrophenyl)benzo[d][2]benzazepine-5,7-dione, were synthesized from homoveratroyl chloride and phenacylamine, contributing to the development of benzazepine derivatives (Berney & Schuh, 1981).
Heterocyclic Synthesis for Drug Design : Novel non-planar heterocycles, including fused aryl[e][1,3]diazepinediones, offer significant potential in drug design and medicinal chemistry. These compounds show interesting chemical properties and potential as drug-like molecule precursors (Bardovskyi et al., 2020).
Development of Benzazepine Derivatives : The synthesis of various benzazepine derivatives, including benzazepine-1,2-dione and benzazepine-2,4-dione, has been described, enhancing the diversity of benzazepine-based compounds (Kim & Kim, 2000).
Potential Biological Activity
Antibacterial Properties : Certain benzazepine derivatives have shown antibacterial activity against gram-positive and gram-negative bacteria, indicating potential applications in the treatment of bacterial infections (Abbas et al., 2020).
Antiproliferative Evaluation : Benzazepine derivatives, specifically 1H-Benzo[f]indazole-4,9-dione conjugated with amino acids, exhibited significant antiproliferative activity in cell lines, suggesting potential in anticancer drug development (Molinari et al., 2015).
Potential in Anticancer Research : Fused benzazepinones, including 6-(3-Nitrophenyl)benzo[d][2]benzazepine-5,7-dione, have been investigated for their in vivo antitumor activity, indicating their potential use in developing new anticancer therapies (Kunick, 1999).
作用機序
Target of Action
The primary targets of 6-(3-Nitrophenyl)benzodSimilar compounds, such as the paullone isomers, are known to inhibit tubulin polymerase and cyclin-dependent kinases (cdks), which are potential targets for cancer chemotherapy .
Mode of Action
The exact mode of action of 6-(3-Nitrophenyl)benzodIf it shares similarities with the paullone isomers, it may interact with its targets (eg, tubulin polymerase and Cdks) to inhibit their function, thereby affecting cell division and growth .
Biochemical Pathways
The specific biochemical pathways affected by 6-(3-Nitrophenyl)benzodIf it acts similarly to the Paullone isomers, it may affect pathways related to cell division and growth, such as the cell cycle .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-(3-Nitrophenyl)benzod. These properties would impact the compound’s bioavailability and overall pharmacokinetics.
Result of Action
The molecular and cellular effects of 6-(3-Nitrophenyl)benzodIf it acts similarly to the paullone isomers, it may inhibit cell division and growth, potentially making it useful in cancer chemotherapy .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6-(3-Nitrophenyl)benzod. Factors such as pH, temperature, and the presence of other molecules could potentially influence its action.
dbenzazepine-5,7-dione, it may share similarities with other compounds such as the Paullone isomers
特性
IUPAC Name |
6-(3-nitrophenyl)benzo[d][2]benzazepine-5,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4/c23-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)20(24)21(19)13-6-5-7-14(12-13)22(25)26/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTSXKACGSCVEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Nitrophenyl)benzo[d][2]benzazepine-5,7-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

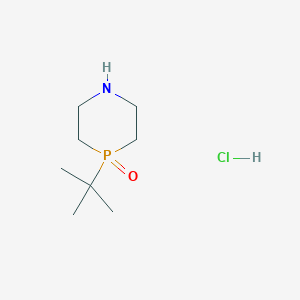
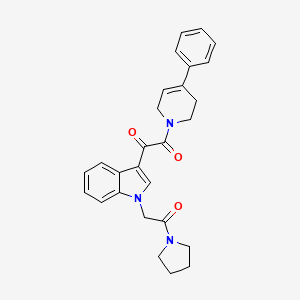

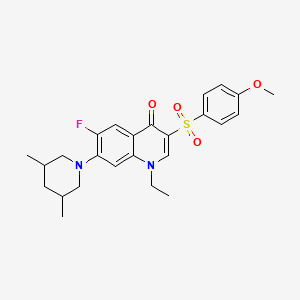
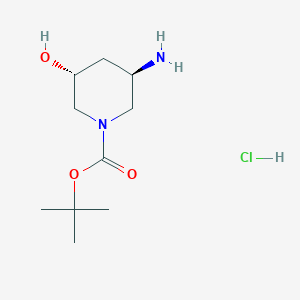

![2-Chloro-N-[2-(tetrazol-2-yl)ethyl]propanamide](/img/structure/B2355357.png)
![6-[4-[2-(4-Fluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2355361.png)
![N-methyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2355363.png)
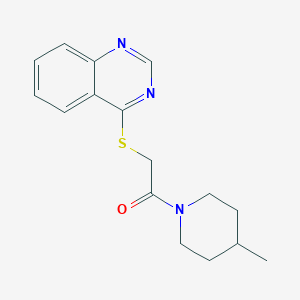
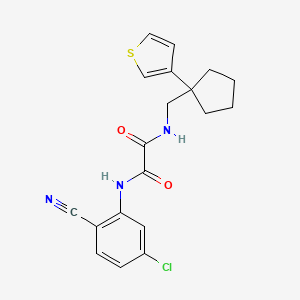
![2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2355367.png)
![5-oxo-N-[2-(trifluoromethyl)phenyl]prolinamide](/img/structure/B2355368.png)
